2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid
Overview
Description
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is a complex organic compound that features a benzimidazole ring attached to a butanedioic acid moiety through a sulfanyl-methyl linkage. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid typically involves multiple steps. One common route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate alkylating agent to introduce the sulfanyl-methyl group. The resulting intermediate is further reacted with butanedioic acid or its derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl-methyl group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}propanoic acid
- 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}pentanedioic acid
Uniqueness
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid is unique due to its specific combination of a benzimidazole ring and a butanedioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
95373-96-9 |
---|---|
Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)butanedioic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-10(16)5-7(11(17)18)6-19-12-13-8-3-1-2-4-9(8)14-12/h1-4,7H,5-6H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
WJLIADLMJSVVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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